Allyl p-nitrophenyl ether
Overview
Description
Allyl p-nitrophenyl ether is an organic compound that serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, primarily due to the presence of the allyl group and the p-nitrophenyl ether moiety.
Synthesis Analysis
The preparation of allyl phenyl ether and subsequent transformations illustrate the synthetic versatility of allyl ethers. The Williamson ether synthesis and Claisen rearrangement are fundamental reactions for the synthesis of allyl phenyl ether derivatives. Allyl phenyl ethers undergo oxidative addition with bis(1,5-cyclooctadiene)nickel and PPh3, leading to products involving PhO–C bond cleavage to afford complexes such as Ni(η3-C3H5)(OC6H5)(PPh3) (Yamamoto, Ishizu, & Yamamoto, 1979). Additionally, palladium-catalyzed C-allylation of nitroalkanes with allylic alcohols and ethers demonstrates the functionalization potential of such ethers (Aleksandrowicz, Piotrowska, & Sas, 1982).
Molecular Structure Analysis
The molecular structure of allyl phenyl ether derivatives can be elucidated through NMR spectroscopy, revealing details about the electronic environment and the spatial arrangement of atoms. The detailed structure helps in understanding the reactivity and properties of these molecules.
Chemical Reactions and Properties
Allyl phenyl ethers participate in various chemical reactions, including Claisen rearrangement catalyzed by alkali metal salts, revealing the influence of electronic effects on reaction pathways (Hayashi, Okada, & Inaba, 1989). The oxidative addition and subsequent reactions of allyl phenyl ether with nickel complexes showcase the C-O bond cleavage and formation of nickel complexes, highlighting the ether's reactivity towards transition metal-catalyzed transformations.
Physical Properties Analysis
The physical properties of allyl p-nitrophenyl ether, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. These properties depend on the molecular structure and are essential for the design of reaction conditions.
Chemical Properties Analysis
The chemical properties of allyl p-nitrophenyl ether are defined by its reactivity towards nucleophiles and electrophiles. The ether and allyl functionalities allow for a wide range of chemical transformations, including allylations, rearrangements, and oxidative additions. The presence of the p-nitrophenyl group can influence the reactivity and selectivity of these transformations.
Scientific Research Applications
Palladium Catalyzed C-Allylation of Nitroalkanes
A study by Aleksandrowicz et al. (1982) in "Tetrahedron" discusses the C-allylation of aliphatic nitro compounds catalyzed by palladium, using allyl phenyl ethers and other agents. This process demonstrates the reactivity and potential application of allyl p-nitrophenyl ether in synthetic organic chemistry, specifically in the formation of allylated products through palladium catalysis (Aleksandrowicz, Piotrowska, & Sas, 1982).
Photoreagents for Protein Crosslinking and Affinity Labeling
Jelenc et al. (1978) in "Proceedings of the National Academy of Sciences of the United States of America" propose 4-nitrophenyl ethers, a class to which allyl p-nitrophenyl ether belongs, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react with amines upon irradiation, making them useful for biochemical studies involving protein interactions and labeling (Jelenc, Cantor, & Simon, 1978).
Sharpless Asymmetric Dihydroxylation
Bredikhina et al. (2015) in "ChemInform" discuss the Sharpless asymmetric dihydroxylation of nitrophenyl allyl ethers, including p-nitrophenyl allyl ethers. This study highlights the use of allyl p-nitrophenyl ether in stereoselective synthesis, an important aspect in the creation of chiral molecules for pharmaceutical and chemical applications (Bredikhina, Kurenkov, Antonovich, Pashagin, & Bredikhin, 2015).
Microwave-Accelerated Claisen Rearrangement
Hui et al. (2020) in "Tetrahedron Letters" investigate the microwave-accelerated Claisen rearrangement of allyl aryl ethers, which can include allyl p-nitrophenyl ether. This study demonstrates the application of this compound in organic synthesis, where controlled microwave irradiation can be used to enhance reaction rates and selectivity (Hui, Jiang, Qi, Ye, & Xie, 2020).
Fluorescent Probes for CORM-3 Detection
Gong et al. (2022) in "Analytical Chemistry" developed a Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization for tracking CORM-3 in living systems. Allyl p-nitrophenyl ether's potential for modification and use in fluorescent probes highlights its relevance in bioimaging and the study of cellular processes (Gong, Zhou, Liu, Gui, & Feng, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-nitro-4-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOGGVVIZHGION-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277447 | |
Record name | Allyl p-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl p-nitrophenyl ether | |
CAS RN |
1568-66-7 | |
Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 2375 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl p-nitrophenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyl p-nitrophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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